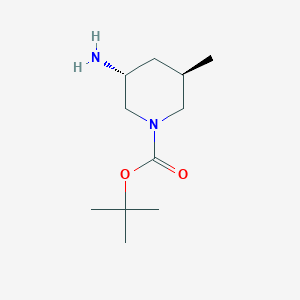
9-(azidomethyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Azidomethyl)anthracene is an organic compound with the molecular formula C15H12N3. It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The azidomethyl group attached to the ninth position of the anthracene ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(azidomethyl)anthracene typically involves the introduction of an azide group to the anthracene framework. One common method is the reaction of 9-(bromomethyl)anthracene with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring safety measures due to the potentially explosive nature of azides .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Aminomethyl Anthracene: Formed from reduction of the azide group.
Scientific Research Applications
9-(Azidomethyl)anthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Employed in bio-orthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-(azidomethyl)anthracene primarily involves its ability to undergo cycloaddition reactions. The azide group can react with alkynes or alkenes to form stable triazole rings, which are useful in various chemical and biological applications. This reactivity is facilitated by the electron-rich anthracene core, which stabilizes the transition state during the reaction .
Comparison with Similar Compounds
9-(Bromomethyl)anthracene: Precursor for the synthesis of 9-(azidomethyl)anthracene.
9-(Aminomethyl)anthracene: Formed by the reduction of this compound.
9-(Hydroxymethyl)anthracene: Another derivative with different reactivity.
Uniqueness: this compound is unique due to its azide group, which imparts distinct reactivity compared to other anthracene derivatives. The azide group allows for versatile chemical transformations, particularly in the formation of triazoles through cycloaddition reactions .
Properties
CAS No. |
195133-98-3 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



